Hydroxysophoranone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
Hydroxysophoranone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysophoranone is a prenylated flavanone exhibiting a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, it presents a quantitative analysis of its biological efficacy and delves into the molecular signaling pathways it modulates. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
Hydroxysophoranone is a member of the lavandulyl flavanones, a class of flavonoids characterized by a lavandulyl group substitution. While the specific first isolation and naming of "hydroxysophoranone" is not definitively documented under this exact name in seminal literature, its chemical structure and properties align with other well-characterized lavandulyl flavanones. PubChem lists "hydroxysophoranone" with the IUPAC name 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one and a molecular formula of C30H36O5.[1] It is often referred to in scientific literature under synonyms such as Sophoraflavanone G or Kurarinone , which have been extensively studied.[2][3][4]
The primary natural source of hydroxysophoranone and its related lavandulyl flavanones is the root of Sophora flavescens , a plant species belonging to the Fabaceae family.[2][3][5] This medicinal plant, also known as "Ku Shen" in traditional Chinese medicine, has a long history of use for treating various ailments, including inflammation, skin diseases, and cancer.[6][7] Modern phytochemical investigations have confirmed that the roots of Sophora flavescens are a rich source of various bioactive compounds, with alkaloids and flavonoids being the most prominent.[5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of hydroxysophoranone is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C30H36O5 | PubChem |
| Molecular Weight | 476.6 g/mol | PubChem |
| IUPAC Name | 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | PubChem |
| Class | Flavanone (Flavonoid) | PubChem |
Experimental Protocols
The isolation and purification of hydroxysophoranone (as sophoraflavanone G or kurarinone) from Sophora flavescens roots typically involve solvent extraction followed by various chromatographic techniques.
General Extraction Protocol
A common method for the initial extraction of flavonoids from the dried and powdered roots of Sophora flavescens involves the use of organic solvents.
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Maceration: The plant material is macerated with a solvent such as 95% ethanol at room temperature.[8]
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Reflux Extraction: Alternatively, a reflux extraction with ethanol can be employed for a more exhaustive extraction.
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Solvent Removal: The resulting extract is then concentrated under reduced pressure to yield a crude extract.[8]
Chromatographic Purification
The crude extract, rich in a mixture of compounds, is then subjected to a series of chromatographic steps to isolate the desired flavanones.
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Column Chromatography (CC): The crude extract is often first fractionated using column chromatography on silica gel or polyamide. A gradient elution is typically used, with solvent systems such as chloroform-methanol.[8]
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High-Speed Countercurrent Chromatography (HSCCC): This technique has been successfully used for the one-step isolation and separation of flavanones from Sophora flavescens. A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is employed.
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Semi-preparative High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative HPLC is often utilized. A C18 column with a mobile phase such as methanol-water is a common choice.
Structure Elucidation
The definitive structure of the isolated compound is determined using a combination of spectroscopic methods:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure.
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Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.
Below is a generalized workflow for the isolation and characterization of hydroxysophoranone.
Biological Activities (Quantitative Data)
Hydroxysophoranone, primarily studied as sophoraflavanone G and kurarinone, has demonstrated significant anti-inflammatory, cytotoxic, and other biological activities. The following tables summarize the quantitative data from various studies.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| Kurarinone | MCP-1 induced cell migration | THP-1 cells | 19.2 µg/mL | [9] |
| Sophoraflavanone G | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | ~10 µM | [10] |
| Kurarinone | T-type Calcium Channel (Cav3.2) Inhibition | tsA-201 cells | 1.1 ± 0.3 μM | [11] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | IC50 Value | Reference |
| Kurarinone | Human Myeloid Leukemia (HL-60) | 18.5 µM | [12] |
| Sophoraflavanone G | Human Leukemia (HL-60) | 3-30 µM (effective concentration range) | [13] |
| Kurarinone | Prostate Cancer (PC3) | 24.7 µM | [12] |
Signaling Pathway Modulation
Recent research has begun to unravel the molecular mechanisms underlying the biological activities of hydroxysophoranone (sophoraflavanone G and kurarinone). These compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Sophoraflavanone G has been shown to inhibit the phosphorylation of MAPKs, including ERK, p38, and JNK, in various cell models.[8][10][14][15] This inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators.[10][14]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade for cell survival, proliferation, and growth. Kurarinone has been found to inhibit the PI3K/Akt signaling pathway, which can contribute to its pro-apoptotic effects in cancer cells.[16][17] Conversely, in certain contexts, kurarinone has been shown to activate this pathway to protect against oxidative stress.[17]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. Both sophoraflavanone G and kurarinone have been reported to inhibit the activation of NF-κB.[10][12][15] This is achieved by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[10][14]
References
- 1. 5-Hydroxysophoranone | C30H36O5 | CID 42607927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 4. Kurarinone | C26H30O6 | CID 11982640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kurarinone isolated from Sophora flavescens Ait inhibited MCP-1-induced chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldscientific.com [worldscientific.com]
- 14. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Kurarinone attenuates hydrogen peroxide-induced oxidative stress and apoptosis through activating the PI3K/Akt signaling by upregulating IGF1 expression in human ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
